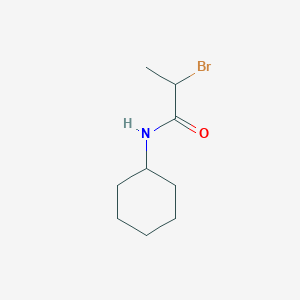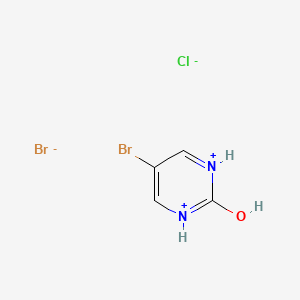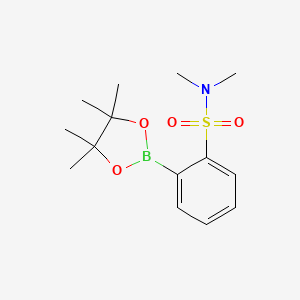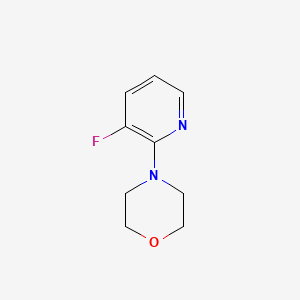
2-bromo-N-cyclohexylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-N-cyclohexylpropanamide is an organic compound with the molecular formula C9H16BrNO. It is characterized by the presence of a bromine atom attached to the second carbon of a propanamide chain, with a cyclohexyl group attached to the nitrogen atom. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Bromination of N-cyclohexylpropanamide: : One common method to synthesize 2-bromo-N-cyclohexylpropanamide involves the bromination of N-cyclohexylpropanamide. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents in the presence of a solvent like dichloromethane (DCM) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
-
Amidation Reaction: : Another synthetic route involves the amidation of 2-bromopropanoic acid with cyclohexylamine. This reaction is typically facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
-
Substitution Reactions: : 2-Bromo-N-cyclohexylpropanamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols. These reactions typically occur under basic conditions.
-
Reduction Reactions: : The compound can be reduced to N-cyclohexylpropanamide using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Oxidation Reactions: : Oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products
Substitution: N-cyclohexylpropanamide derivatives.
Reduction: N-cyclohexylpropanamide.
Oxidation: Cyclohexylpropanoic acid or cyclohexylpropanone.
Wissenschaftliche Forschungsanwendungen
2-Bromo-N-cyclohexylpropanamide has several applications in scientific research:
-
Medicinal Chemistry: : It is used as an intermediate in the synthesis of various pharmacologically active compounds. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
-
Organic Synthesis: : The compound serves as a building block in the synthesis of more complex organic molecules. Its reactivity makes it useful in the formation of carbon-carbon and carbon-heteroatom bonds.
-
Material Science: : It can be used in the preparation of polymers and advanced materials with specific properties, such as enhanced thermal stability or mechanical strength.
-
Biological Studies: : Researchers use it to study the effects of brominated compounds on biological systems, including enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism by which 2-bromo-N-cyclohexylpropanamide exerts its effects depends on its application:
-
In Medicinal Chemistry: : The compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can enhance binding affinity through halogen bonding or hydrophobic interactions.
-
In Organic Reactions: : The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. In reduction reactions, the amide group is reduced to an amine, altering the compound’s reactivity and properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-N-methylpropanamide: Similar structure but with a methyl group instead of a cyclohexyl group.
2-Bromo-N-phenylpropanamide: Contains a phenyl group instead of a cyclohexyl group.
2-Chloro-N-cyclohexylpropanamide: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
2-Bromo-N-cyclohexylpropanamide is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions in both chemical and biological systems, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
2-bromo-N-cyclohexylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO/c1-7(10)9(12)11-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYATVAAOOEQOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCC1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586149 |
Source


|
| Record name | 2-Bromo-N-cyclohexylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94318-82-8 |
Source


|
| Record name | 2-Bromo-N-cyclohexylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine hydrochloride](/img/structure/B1340918.png)

![1-[2-(Morpholin-4-ylsulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1340923.png)
![[5-(4-Bromophenyl)furan-2-yl]methanamine hydrochloride](/img/structure/B1340926.png)








![5-(furan-2-yl)-1-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1340971.png)
